molecular formula C18H12O4 B14478213 5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one CAS No. 69722-44-7

5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one

Cat. No.: B14478213
CAS No.: 69722-44-7
M. Wt: 292.3 g/mol
InChI Key: OETPQDGRJAJHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-phenyl-4H-furo2,3-hbenzopyran-4-one is a chemical compound known for its diverse applications in scientific research. It is also referred to as karanjin . This compound is characterized by its unique structure, which includes a furobenzopyran core with methoxy and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-phenyl-4H-furo2,3-hbenzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methoxy and phenyl-substituted starting materials, which undergo cyclization to form the furobenzopyran core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-phenyl-4H-furo2,3-hbenzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

5-Methoxy-2-phenyl-4H-furo2,3-hbenzopyran-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenyl-4H-furo2,3-hbenzopyran-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-phenyl-4H-furo2,3-hbenzopyran-4-one stands out due to its unique furobenzopyran core, which imparts distinct chemical and biological properties.

Properties

CAS No.

69722-44-7

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

5-methoxy-2-phenylfuro[2,3-h]chromen-4-one

InChI

InChI=1S/C18H12O4/c1-20-16-10-15-12(7-8-21-15)18-17(16)13(19)9-14(22-18)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

OETPQDGRJAJHMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C3C=COC3=C1)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.